molecular formula C22H17N3O5 B12386322 4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Cat. No.: B12386322
M. Wt: 403.4 g/mol
InChI Key: GRICLJZNEMDVMA-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione is a complex organic compound that features a benzofuran moiety, an isoindole core, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran moiety, followed by the formation of the isoindole core, and finally the introduction of the piperidine ring. Common reagents used in these steps include:

  • Benzofuran derivatives
  • Isoindole precursors
  • Piperidine derivatives
  • Catalysts such as palladium or copper complexes
  • Solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of cyclic structures from linear precursors.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogenating agents, nucleophiles

    Cyclization conditions: Acidic or basic catalysts, elevated temperatures

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating diseases.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione: Unique due to its specific combination of functional groups and structural features.

    Other benzofuran derivatives: May share similar properties but differ in their specific applications and reactivity.

    Isoindole derivatives: Often used in organic synthesis and medicinal chemistry.

    Piperidine derivatives: Commonly found in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its combination of a benzofuran moiety, an isoindole core, and a piperidine ring, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

4-(1-benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C22H17N3O5/c26-18-9-8-16(20(27)24-18)25-21(28)14-5-3-6-15(19(14)22(25)29)23-11-13-10-12-4-1-2-7-17(12)30-13/h1-7,10,16,23H,8-9,11H2,(H,24,26,27)

InChI Key

GRICLJZNEMDVMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC5=CC=CC=C5O4

Origin of Product

United States

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